

Anibamine: A Technical Guide to its Structure Elucidation and Characterization

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Anibamine is a novel, naturally occurring pyridine quaternary alkaloid first isolated from the wood of Aniba panurensis. It has garnered significant attention within the scientific community as the first natural product identified as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). This receptor is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making **anibamine** a promising lead compound for the development of new anti-HIV therapeutics.[1] Furthermore, emerging research has highlighted the role of the CCR5-CCL5 axis in prostate cancer proliferation and metastasis, positioning **anibamine** and its analogs as potential novel anti-cancer agents.[2][3]

This technical guide provides a comprehensive overview of the structure elucidation and characterization of **anibamine**, presenting key data in a structured format and detailing the experimental methodologies employed in its study.

Structure Elucidation

The definitive structure of **anibamine** was determined as 6,8-didec-(1Z)-enyl-5,7-dimethyl-2,3-dihydro-1H-indolizinium. This was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]



Spectroscopic Data

The structural assignment of **anibamine** was based on the following key spectroscopic data obtained from the isolated natural product.

Mass Spectrometry:

LC-ESIMS analysis of the isolated compound revealed a positive ion peak at m/z 424.4 [M+], with no corresponding signal in the negative ion mode, which is characteristic of a positively charged nitrogen-containing molecule.[1]

Table 1: Mass Spectrometry Data for **Anibamine**

Technique	Ionization Mode	Observed m/z	Interpretation
LC-ESIMS	Positive	424.4	[M+]

NMR Spectroscopy:

Detailed 1D and 2D NMR experiments were conducted to establish the connectivity and spatial arrangement of all atoms in the **anibamine** molecule.

Table 2: ¹H NMR Spectroscopic Data for **Anibamine** (in CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	4.20	t	8.5
2	2.35	m	
3	3.30	t	8.0
5-CH₃	2.58	S	
7-CH₃	2.62	S	_
1'	2.85	t	7.5
2'	5.45	m	
3'	5.35	m	_
4'-10'	1.2-1.4	m	_
11'	0.88	t	7.0
1"	2.95	t	7.5
2"	5.50	m	
3"	5.40	m	_
4"-10"	1.2-1.4	m	_
11"	0.89	t	7.0

Data extracted from Klausmeyer et al., J. Nat. Prod. 2004, 67, 10, 1732–1735.[1]

Table 3: ¹³C NMR Spectroscopic Data for **Anibamine** (in CDCl₃)



Position	Chemical Shift (δ, ppm)
1	63.5
2	22.0
3	50.5
5	145.0
6	128.0
7	140.0
8	130.0
8a	135.0
5-CH₃	15.0
7-CH₃	16.0
1'	30.0
2'	129.0
3'	130.5
4'-9'	22.7-31.9
10'	14.1
1"	30.5
2"	129.5
3"	131.0
4"-9"	22.7-31.9
10"	14.1

Data extracted from Klausmeyer et al., J. Nat. Prod. 2004, 67, 10, 1732–1735.[1]

Structure Elucidation Workflow



The following diagram illustrates the logical workflow employed in the elucidation of **anibamine**'s structure.



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Anibamine Structure Elucidation Workflow

Characterization Biological Activity

Anibamine exhibits significant biological activity, primarily as a CCR5 antagonist. This has been demonstrated in various in vitro assays.

Table 4: Summary of Anibamine's Biological Activity

Target	Assay Type	Metric	Value	Reference
CCR5	Competitive Binding	IC50	1 μΜ	[3]
HIV-1 (R5-tropic)	Cell Fusion Assay	IC50	-	-
Prostate Cancer Cells (PC-3, DU145, M12)	Cell Proliferation (WST-1)	-	Dose-dependent inhibition	[3]

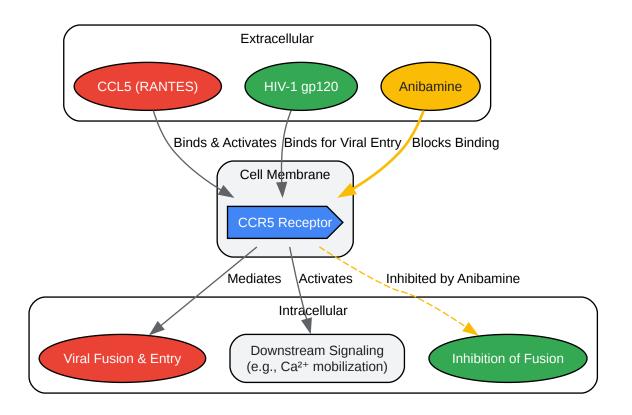
IC₅₀ values for HIV-1 entry inhibition are reported for various **anibamine** analogs, demonstrating the potential for optimization.[2]

Signaling Pathway

As a CCR5 antagonist, **anibamine** interferes with the signaling cascade initiated by the binding of the natural chemokine ligands, such as CCL5 (RANTES), to the receptor. This inhibition



prevents the conformational changes in the gp120/gp41 viral envelope protein necessary for fusion with the host cell membrane, thereby blocking HIV-1 entry.



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Anibamine's Mechanism of Action at the CCR5 Receptor

Experimental Protocols Isolation of Anibamine

Anibamine was isolated from the wood of Aniba panurensis through activity-guided fractionation. The general procedure is as follows:

- Extraction: The dried and ground plant material is extracted with an organic solvent, typically a mixture of dichloromethane and methanol.
- Fractionation: The crude extract is subjected to flash chromatography on silica gel, eluting
 with a gradient of organic solvents to separate components based on polarity.



 Purification: Active fractions are further purified using High-Performance Liquid Chromatography (HPLC), often on a C8 or C18 reversed-phase column, to yield pure anibamine.[1]

Total Synthesis of Anibamine

The total synthesis of **anibamine** has been achieved, providing a means to produce the molecule for further study and for the generation of analogs. A key strategy involves the construction of the substituted pyridine core followed by the introduction of the two decenyl side chains. While specific, detailed step-by-step protocols with characterization of all intermediates are found in the supplementary information of the primary literature, a general outline is as follows:

- Pyridine Ring Formation: A common approach involves the condensation of a 1,5-diketone derivative with hydroxylamine under acidic conditions to form the 2,4,6-trialkylpyridine core.
- Side Chain Introduction: The decenyl side chains are typically introduced via cross-coupling reactions, such as the Horner-Wadsworth-Emmons reaction, to install the (Z)-alkenes.
- Final Cyclization and Quaternization: The final steps involve the formation of the fused fivemembered ring and quaternization of the pyridine nitrogen to yield the indolizinium scaffold.

Biological Assays

CCR5 Competitive Binding Assay:

This assay is used to determine the binding affinity of **anibamine** and its analogs to the CCR5 receptor.

- Cell Preparation: A cell line engineered to express high levels of the CCR5 receptor (e.g., CEM.NKr-CCR5 cells) is used.
- Radioligand: A radiolabeled CCR5 ligand, such as ¹²⁵I-MIP-1α, is used as a tracer.
- Competition: The cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (anibamine or its analogs).



- Detection: After incubation, the cells are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using a gamma counter.
- Data Analysis: The data is plotted as the percentage of specific binding versus the log of the competitor concentration, and the IC₅₀ value is determined.

HIV-1 Entry Inhibition Assay:

This assay measures the ability of **anibamine** to inhibit the entry of R5-tropic HIV-1 into target cells.

- Cell Culture: Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells) are seeded in 96well plates.
- Compound Incubation: The cells are pre-incubated with serial dilutions of **anibamine**.
- Viral Infection: A known amount of an R5-tropic HIV-1 strain is added to the wells.
- Incubation: The plates are incubated to allow for viral entry and replication.
- Detection: Viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase in TZM-bl cells) or by quantifying viral p24 antigen in the supernatant via ELISA.
- Data Analysis: The percent inhibition of viral entry is calculated for each concentration of anibamine, and the IC₅₀ value is determined.

Prostate Cancer Cell Proliferation Assay (WST-1 Assay):

This colorimetric assay is used to assess the effect of **anibamine** on the proliferation of prostate cancer cell lines.

- Cell Seeding: Prostate cancer cells (e.g., PC-3, DU145, M12) are seeded in a 96-well plate and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of **anibamine** and incubated for a specified period (e.g., 48-72 hours).



- WST-1 Reagent Addition: WST-1 reagent is added to each well. WST-1 is a tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.
- Incubation: The plate is incubated for a short period (e.g., 1-4 hours) to allow for color development.
- Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. The
 effect of anibamine on cell proliferation is determined by comparing the absorbance of
 treated cells to that of untreated control cells.

Conclusion

Anibamine represents a unique and promising natural product with a novel chemical scaffold and significant biological activity as a CCR5 antagonist. The elucidation of its structure through detailed spectroscopic analysis has paved the way for its total synthesis and the development of analogs with potentially improved therapeutic properties. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of **anibamine** and related compounds in the fields of HIV and cancer research.

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